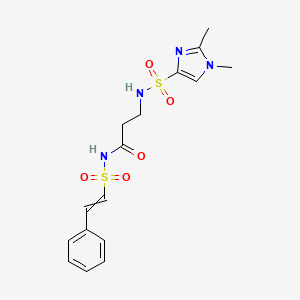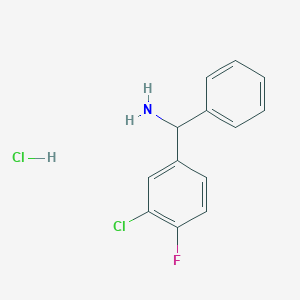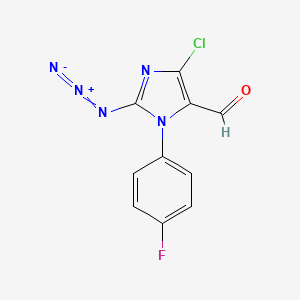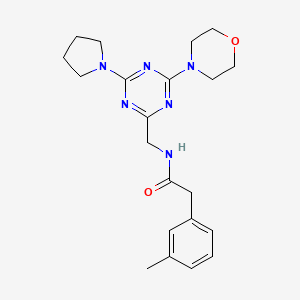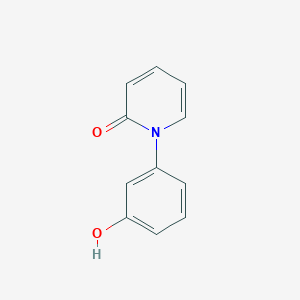
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-phenyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-phenyloxalamide, also known as IPP-OXA, is a chemical compound that has gained significant attention in scientific research due to its potential application as a therapeutic agent. IPP-OXA is a synthetic compound that belongs to the class of oxalamide derivatives.
Applications De Recherche Scientifique
New Therapeutics for Primary Hyperoxaluria Type 1
Primary Hyperoxaluria Type 1 (PH1) is a genetic disorder leading to oxalate overproduction, causing kidney stones and kidney failure. A review highlights the application of RNA interference (RNAi) therapeutics targeting liver enzymes to reduce oxalate production. Innovative approaches such as genetic editing with CRISPR/Cas9 also show promise in treating PH1, potentially reducing the need for organ transplants (Dejban & Lieske, 2022).
Pharmacological Properties and Molecular Mechanisms of Thymol
Thymol, an important dietary constituent found in thyme, has been studied for its diverse pharmacological properties, including anti-inflammatory, analgesic, antispasmodic, and antitumor activities. Research elucidates thymol's therapeutic potential against cardiovascular, neurological, rheumatological, gastrointestinal, metabolic, and malignant diseases, offering insights into its mechanisms at biochemical and molecular levels (Meeran et al., 2017).
Incretin Biology: GLP-1 and GIP
Glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) are incretins secreted post-nutrient ingestion, enhancing insulin secretion and offering potential treatment avenues for type 2 diabetes. This research underscores their importance in nutrient-derived signal integration to control food intake and energy absorption, with a focus on the therapeutic implications of incretin-based therapies (Baggio & Drucker, 2007).
Structural Diversity and Frequency of Nitrogen Heterocycles in Pharmaceuticals
An analysis of U.S. FDA-approved drugs reveals that nitrogen heterocycles form a significant structural component in pharmaceuticals, emphasizing their crucial role in drug development. This review categorizes the most commonly used nitrogen heterocycles, detailing substitution patterns and architectural cores, highlighting the importance of these structures in medicinal chemistry (Vitaku, Smith, & Njardarson, 2014).
Dicarbonyl Stress and Glyoxalase-1 in Skeletal Muscle
Glyoxalase-1 (GLO1) plays a crucial role in mitigating cellular dicarbonyl stress, which is linked to insulin resistance and type 2 diabetes (T2DM). This review discusses the implications of reduced GLO1 expression in skeletal muscle, indicating potential therapeutic strategies for managing insulin resistance and T2DM by targeting GLO1 to improve metabolic health (Mey & Haus, 2018).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various targets, such as coagulation factor x . The role of these targets in the body’s physiological processes is crucial, and any interaction with them can lead to significant changes in the body’s functioning.
Mode of Action
It is known that such compounds interact with their targets, leading to changes in the target’s function . This interaction can result in a variety of effects, depending on the nature of the target and the specific characteristics of the compound.
Propriétés
IUPAC Name |
N'-phenyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13(2)20-10-8-14(9-11-20)12-18-16(21)17(22)19-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOIUQVFWWFPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

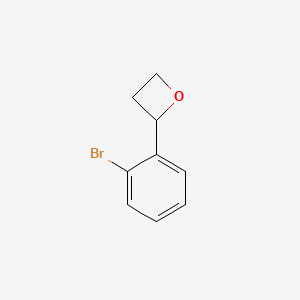
![N-[[4-benzyl-5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2614191.png)
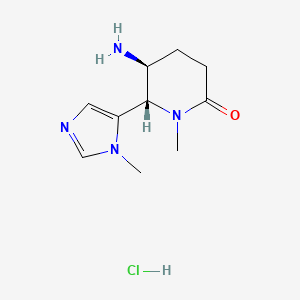
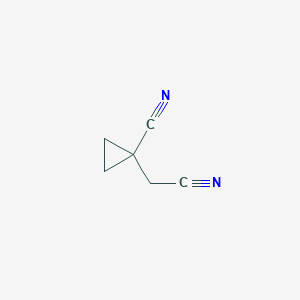


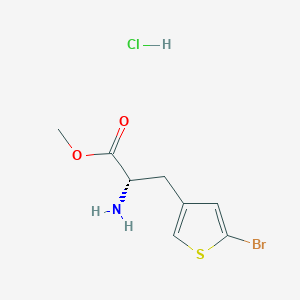
![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
